3-(Chloromethyl)benzenesulfonamide
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Overview
Description
3-(Chloromethyl)benzenesulfonamide: is an organic compound with the molecular formula C7H8ClNO2S It is a derivative of benzenesulfonamide, where a chloromethyl group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Chloromethylation of Benzenesulfonamide: The primary method for synthesizing 3-(Chloromethyl)benzenesulfonamide involves the chloromethylation of benzenesulfonamide.
Alternative Methods: Other methods may involve the use of chloromethyl methyl ether and a Lewis acid catalyst to achieve the chloromethylation.
Industrial Production Methods: Industrial production of this compound generally follows the same synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-(Chloromethyl)benzenesulfonamide can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Major Products:
Scientific Research Applications
Chemistry: 3-(Chloromethyl)benzenesulfonamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for more complex molecules in organic synthesis .
Biology and Medicine: Derivatives of benzenesulfonamide have been studied for their ability to inhibit carbonic anhydrase, an enzyme involved in various physiological processes .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be used to modify polymers and other materials to impart specific properties .
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)benzenesulfonamide largely depends on its application. In medicinal chemistry, its derivatives may inhibit enzymes such as carbonic anhydrase by binding to the active site and blocking substrate access . This inhibition can lead to various therapeutic effects, including reduced tumor growth and antimicrobial activity .
Comparison with Similar Compounds
Benzenesulfonamide: The parent compound, which lacks the chloromethyl group.
4-(Chloromethyl)benzenesulfonamide: A positional isomer with the chloromethyl group at the para position.
N-Butylbenzenesulfonamide: A derivative with a butyl group instead of a chloromethyl group.
Uniqueness: 3-(Chloromethyl)benzenesulfonamide is unique due to the presence of the chloromethyl group at the meta position, which influences its reactivity and the types of reactions it can undergo. This positional specificity can lead to different biological activities and applications compared to its isomers and other derivatives .
Properties
IUPAC Name |
3-(chloromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2S/c8-5-6-2-1-3-7(4-6)12(9,10)11/h1-4H,5H2,(H2,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSADTLVYJQLDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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